4-Hydroxyphenylacetonitrile-d4
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Overview
Description
4-Hydroxyphenylacetonitrile-d4 is a deuterated derivative of 4-Hydroxyphenylacetonitrile, a naturally occurring nitrile. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxyphenylacetonitrile-d4 involves several steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with hydrogen cyanide. The process typically involves the use of solvents like methylene dichloride and dimethylformamide (DMF), and reagents such as thionyl chloride . The reaction conditions are carefully controlled, with temperatures maintained between 35-38°C for optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves crystallization, filtration, and drying steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylacetonitrile-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or acids.
Reduction: Hydrogenation under palladium catalysis yields tyramine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, palladium catalysts, and thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include tyramine, p-hydroxybenzaldehyde, and p-hydroxymandelonitrile .
Scientific Research Applications
4-Hydroxyphenylacetonitrile-d4 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of glucosinolates in plants and insects.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylacetonitrile-d4 involves its interaction with specific enzymes and molecular targets. For example, in the cabbage butterfly, the compound is metabolized to evade the toxicity of isothiocyanates . The compound’s hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzyl cyanide
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Iodophenylacetonitrile
Uniqueness
4-Hydroxyphenylacetonitrile-d4 is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its hydroxyl group also provides distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2/i1D,2D,3D,4D |
InChI Key |
AYKYOOPFBCOXSL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.